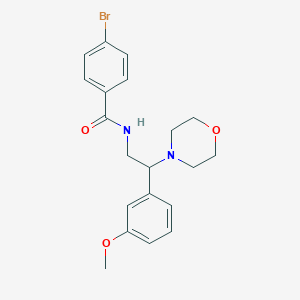

4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide, also known as BMEB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BMEB belongs to the class of benzamide derivatives, which are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Materials Applications

Synthesis of Biodegradable Polyesteramides : Morpholine derivatives have been used in the synthesis of biodegradable polyesteramides with pendant functional groups. This research involved the cyclization of N-[(2RS)-bromopropionyl]-L-amino acids to produce derivatives with various functional substituents, which were then copolymerized to obtain polyesteramides. These materials could have applications in biodegradable plastics and medical devices due to their customizable properties and degradation rates (P. J. I. Veld, P. Dijkstra, & J. Feijen, 1992).

Synthetic Chemistry

Reactions of Secondary β-Ketothioamides : In the realm of synthetic organic chemistry, morpholine and bromoacetate derivatives have been utilized to synthesize N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones. This process involves reactions that yield cyclic derivatives with potential applications in medicinal chemistry and drug design, highlighting the versatility of morpholine derivatives in synthesizing complex heterocyclic structures (T. Jagodziński, A. Wesołowska, & J. Sośnicki, 2000).

Pharmacological Applications

Antioxidant Activity of Bromophenols : Bromophenols, similar in structural complexity to the compound , isolated from marine algae have demonstrated significant antioxidant activity. These compounds, with various bromination patterns, have been evaluated for their ability to scavenge free radicals, suggesting their potential application as natural antioxidants in pharmaceuticals and food preservation (Ke-kai Li, Xiao‐Ming Li, J. Gloer, & Bin-Gui Wang, 2011).

Antimicrobial and Antioxidant Bromophenols : Further research into bromophenols has shown their potent antimicrobial activities alongside their antioxidant capabilities. These findings indicate their potential as dual-function agents in treating infections while also mitigating oxidative stress, providing a comprehensive approach to addressing multiple health concerns simultaneously (N. Xu, Xiaoli Fan, Xiaojun Yan, Xiancui Li, R. Niu, & C. Tseng, 2003).

Wirkmechanismus

Target of Action

The compound “4-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide” is a benzamide derivative. Benzamides are known to have a wide range of biological activities and can target various enzymes, receptors, and transporters in the body .

Biochemical Pathways

Benzamides can be involved in a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The presence of the morpholine ring and methoxyphenyl group could potentially influence its solubility and permeability, which are key factors in absorption and distribution .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action, which are currently unknown .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The bromine atom in the compound could potentially make it more reactive .

Eigenschaften

IUPAC Name |

4-bromo-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O3/c1-25-18-4-2-3-16(13-18)19(23-9-11-26-12-10-23)14-22-20(24)15-5-7-17(21)8-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBORNIPZCGZBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2568154.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2568157.png)

![5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2568160.png)

![1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B2568161.png)

![3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2568164.png)

![2-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568170.png)

![methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-phenyl-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2568172.png)

![N-[2-[[(1S,6R)-2-Bicyclo[4.1.0]heptanyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2568173.png)